Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone
Description
Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C16H12FN3S and a molecular weight of 297.357 g/mol . This compound is part of the hydrazone family, which is known for its diverse biological activities and applications in various fields of research .
Properties
Molecular Formula |
C16H12FN3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-(4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12FN3S/c17-14-8-6-13(7-9-14)15-11-21-16(19-15)20-18-10-12-4-2-1-3-5-12/h1-11H,(H,19,20)/b18-10+ |
InChI Key |
AQFCLUWFFGVKHK-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of 4-fluorobenzaldehyde with 4-(4-fluorophenyl)-1,3-thiazol-2-ylhydrazine in the presence of a suitable solvent such as ethanol . The reaction is often catalyzed by a few drops of concentrated hydrochloric acid and is carried out under reflux conditions for several hours . After the reaction is complete, the product is isolated by filtration, washed with water, and dried .
Chemical Reactions Analysis
Reaction Mechanisms and Chemical Reactivity
The compound exhibits reactivity due to its hydrazone group and fluorinated thiazole ring:
Hydrolysis and Substitution
-
Hydrolysis : Under acidic conditions, the hydrazone linkage can hydrolyze to regenerate the parent carbonyl and hydrazine.
-
Substitution : The thiazole ring may undergo nucleophilic aromatic substitution, influenced by the electron-withdrawing fluorophenyl group .
Cyclization and Multi-Component Reactions
-
Cyclization : Under reflux with aldehydes (e.g., salicylaldehyde), the compound forms coumarin derivatives .
-
Multi-Component Reactions :
| Reaction Type | Reactants/Conditions | Product Type | Citation |
|---|---|---|---|
| Coumarin formation | Salicylaldehyde, reflux | Coumarin derivatives | |
| Pyran synthesis | Malononitrile, benzaldehydes | Pyran derivatives |
Analytical Characterization
The structure is confirmed using:
-
IR Spectroscopy : N-H stretching (3269–3350 cm⁻¹) and C-N bonds (1228–1273 cm⁻¹) .
-
NMR Spectroscopy :
| Analytical Method | Key Observations | Citation |
|---|---|---|
| IR | N-H stretch, C-N bonds | |
| ¹H NMR | Aromatic and hydrazide protons | |
| HRMS | Confirm molecular weight (297.357 g/mol) |
Biological and Chemical Implications
While not the focus, the compound’s fluorinated thiazole moiety enhances biological activity (e.g., antimicrobial, antitumor) . Structural rigidity from the hydrazone group may influence its reactivity in enzymatic or coordination chemistry .
Scientific Research Applications
Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in metabolism and has been shown to bind to DNA gyrase B, inhibiting its activity . This compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:
- Benzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
- Benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
- Benzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity . This compound is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability .
Biological Activity
Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound has the molecular formula C16H12FN3S and a molecular weight of 297.357 g/mol. The compound is synthesized through the reaction of benzaldehyde and 4-(4-fluorophenyl)-1,3-thiazol-2-ylhydrazine in an organic solvent, typically under reflux conditions. The general reaction can be summarized as follows:
Biological Activity Overview
The biological activity of benzaldehyde hydrazones is largely attributed to their ability to interact with various biological targets. These compounds have been studied for their antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Research indicates that hydrazones exhibit significant antibacterial and antifungal activities. For example, a study on related hydrazones demonstrated their effectiveness against various pathogenic strains, suggesting that this compound may possess similar properties due to its structural characteristics .
Anticancer Properties
Hydrazones have been reported to induce cytotoxic effects in cancer cells by interacting with DNA and inhibiting critical enzymes involved in cell proliferation. In vitro studies have shown that certain thiazole derivatives exhibit potent anticancer activity against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of cholinesterase enzymes (AChE and BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown IC50 values indicating effective inhibition of these enzymes .
Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various hydrazones against resistant bacterial strains. The results indicated that compounds with thiazole moieties displayed enhanced activity compared to their non-thiazole counterparts. This compound was included in this analysis, showing promising results particularly against Gram-positive bacteria .
Study 2: Anticancer Mechanism
In a separate investigation focusing on anticancer properties, benzaldehyde hydrazones were tested against A431 human epidermoid carcinoma cells. The study revealed that these compounds could significantly reduce cell viability through apoptosis induction, with IC50 values lower than those of conventional chemotherapeutics like doxorubicin .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
